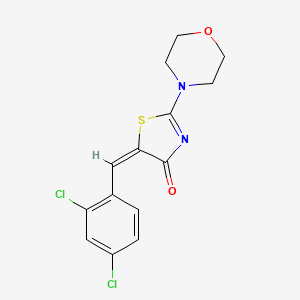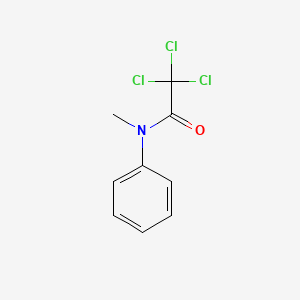
N-benzyl-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-4-methylbenzamide, commonly known as BCM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BCM is a member of the benzamides family and has a molecular formula of C15H14ClNO. This compound is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
BCM has been extensively used in scientific research due to its potential applications in various fields. It has been found to be an effective inhibitor of histone deacetylases (HDACs) and has been used in epigenetic studies. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. BCM inhibits HDACs, leading to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been used in cancer research as a potential therapeutic agent for the treatment of various cancers, including breast cancer, prostate cancer, and leukemia.
Mechanism of Action
BCM inhibits HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to the accumulation of acetylated histones, which results in the activation of genes that are silenced in cancer cells. BCM has been found to be a selective inhibitor of HDACs and does not affect other enzymes that regulate gene expression.
Biochemical and Physiological Effects
BCM has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis is mediated through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. BCM has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is crucial for the growth and spread of cancer cells, and the inhibition of angiogenesis can lead to the suppression of tumor growth.
Advantages and Limitations for Lab Experiments
BCM has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs and has been extensively used in epigenetic studies. It has also been found to be a potential therapeutic agent for the treatment of various cancers. However, there are some limitations to the use of BCM in lab experiments. It is a toxic compound and must be handled with care. The synthesis of BCM is a multistep process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of BCM in scientific research. One potential application is in the development of new cancer therapies. BCM has been found to be a potent inhibitor of HDACs and has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials. Another potential application is in the study of epigenetic modifications in various diseases. BCM can be used to study the role of HDACs in the regulation of gene expression in various diseases, including neurological disorders and autoimmune diseases. In conclusion, BCM is a promising compound that has significant potential applications in scientific research. Further research is needed to explore its full potential in various fields.
Synthesis Methods
BCM can be synthesized through a multistep reaction process. The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to produce 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of benzylamine with 2-chloro-4-methylbenzoyl chloride to produce N-benzyl-2-chloro-4-methylbenzamide. The final product is obtained by recrystallization of the crude product in ethanol.
properties
IUPAC Name |
N-benzyl-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-7-8-13(14(16)9-11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKXDCKZVDCTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)
![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)




![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)


![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)



